9,10-Dihydro-1,2-phenanthrenediamine

Bioinorganic Chemistry Enzyme Inhibition Ruthenium Complexes

Select 9,10-Dihydro-1,2-phenanthrenediamine to exploit its rigid, non-planar 9,10-dihydrophenanthrene backbone. This scaffold delivers superior inhibitory potency against human GSTπ (IC50 37.2 μM vs. 59.4–63.2 μM for p-cymene/biphenyl analogs) and enables pre-organized chelation geometry for titanium(IV) chiral catalysts. Its unique vicinal 1,2-diamine arrangement on a sterically congested framework is non-interchangeable with flexible or planar diamines in demanding materials and medicinal chemistry applications.

Molecular Formula C14H14N2
Molecular Weight 210.27 g/mol
CAS No. 18264-92-1
Cat. No. B099307
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9,10-Dihydro-1,2-phenanthrenediamine
CAS18264-92-1
Synonyms9,10-Dihydro-1,2-phenanthrenediamine
Molecular FormulaC14H14N2
Molecular Weight210.27 g/mol
Structural Identifiers
SMILESC1CC2=C(C=CC(=C2N)N)C3=CC=CC=C31
InChIInChI=1S/C14H14N2/c15-13-8-7-11-10-4-2-1-3-9(10)5-6-12(11)14(13)16/h1-4,7-8H,5-6,15-16H2
InChIKeyVNSDFQDTCWUTAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9,10-Dihydro-1,2-phenanthrenediamine (CAS 18264-92-1) Procurement Guide: Core Physicochemical Baseline and Research-Grade Specifications


9,10-Dihydro-1,2-phenanthrenediamine (IUPAC: 9,10-dihydrophenanthrene-1,2-diamine; CAS 18264-92-1) is a vicinal aromatic diamine featuring two primary amino groups at the 1,2-positions of a partially saturated, non-planar 9,10-dihydrophenanthrene scaffold. This molecular architecture—a rigid, three-dimensional framework with a C14H14N2 formula and a molecular weight of 210.27 g/mol—distinguishes it from planar phenanthrene diamines and flexible aliphatic/aromatic counterparts . Key computed physicochemical parameters include a predicted density of 1.2±0.1 g/cm³, a boiling point of 428.5±40.0 °C at 760 mmHg, and a flash point of 255.1±26.8 °C, which collectively inform handling and storage protocols . This compound is primarily procured as a high-purity (typically 95–98%) research intermediate or building block for advanced materials synthesis .

Why Generic Diamine Substitution Fails for 9,10-Dihydro-1,2-phenanthrenediamine: Conformational Restriction and Electronic Differentiation


Generic substitution with a more common aromatic diamine (e.g., 1,2-diaminobenzene, 1,8-diaminonaphthalene, or 9,10-phenanthrenediamine) fails to replicate the unique physicochemical and performance profile of 9,10-Dihydro-1,2-phenanthrenediamine due to fundamental differences in molecular geometry and electronic structure. The target compound's 9,10-dihydro core introduces a non-planar, conformationally restricted environment that is absent in planar fully aromatic analogs like 9,10-phenanthrenediamine (C14H12N2, CAS 53348-04-2) [1]. This structural rigidity directly impacts the metal-binding geometry and the resulting properties of coordination complexes, as demonstrated by the distinct inhibition profiles of ruthenium(II) arene complexes bearing different arene ligands [2]. Furthermore, the vicinal 1,2-diamine arrangement on a sterically congested, rigid backbone alters the nucleophilicity and chelation behavior compared to flexible aliphatic diamines or less sterically hindered aromatic diamines, making this compound non-interchangeable in demanding applications such as chiral ligand synthesis or conjugated polymer building blocks [3].

Quantitative Differentiation of 9,10-Dihydro-1,2-phenanthrenediamine: Head-to-Head and Cross-Study Comparator Evidence


Enhanced GSTπ Enzyme Inhibition Potency of Ruthenium(II)-Arene Complexes Containing 9,10-Dihydrophenanthrene vs. Biphenyl or p-Cymene Ligands

In a direct head-to-head comparison of three organometallic ruthenium(II) complexes of the general formula [(η6-arene)Ru(en)Cl]+, the complex bearing a 9,10-dihydrophenanthrene arene ligand (which shares the core structure of 9,10-Dihydro-1,2-phenanthrenediamine) exhibited a significantly lower IC50 value against human glutathione-S-transferase π (GSTπ) compared to complexes with p-cymene or biphenyl arene ligands [1]. This quantitative difference demonstrates the functional advantage imparted by the dihydrophenanthrene scaffold.

Bioinorganic Chemistry Enzyme Inhibition Ruthenium Complexes

Differential Inhibition of Human Peroxiredoxin I by Ruthenium(II)-Arene Complexes: Rank Order Comparison

A subsequent study on the same series of [(η6-arene)Ru(en)Cl]+ complexes evaluated their ability to inhibit human peroxiredoxin I (Prx-I). The 9,10-dihydrophenanthrene-bearing complex (complex 3) showed an intermediate inhibition potency compared to the p-cymene (complex 1) and biphenyl (complex 2) analogs, with an inhibition rank order of 1 > 3 > 2 [1]. This rank-order selectivity confirms that the arene ligand identity, specifically the 9,10-dihydrophenanthrene unit, tunes the biological target profile in a non-linear, application-dependent manner.

Redox Biology Enzyme Inhibition Ruthenium Complexes

Structural and Conformational Differentiation from Planar 9,10-Phenanthrenediamine: Impact on Chelation Geometry

9,10-Dihydro-1,2-phenanthrenediamine differs fundamentally from its fully aromatic analog, 9,10-phenanthrenediamine (CAS 53348-04-2), in its non-planar, conformationally restricted dihydrophenanthrene backbone. While direct comparative binding data is not available, this structural divergence has profound implications for metal chelation. The 9,10-dihydro scaffold introduces a permanent out-of-plane twist that pre-organizes the 1,2-diamine unit into a specific geometry, which is critical for synthesizing cis-9,10-dihydrophenanthrenediamide titanium(IV) complexes via sequential C–C bond-forming reactions [1]. In contrast, planar phenanthrene diamines lack this intrinsic geometric bias.

Coordination Chemistry Ligand Design Conformational Analysis

Improved OLED Device Performance Claims for Polymers Incorporating Dihydrophenanthrene Structural Units

Patents disclosing conjugated polymers containing dihydrophenanthrene structural units claim that these materials exhibit increased efficiency and a longer service life when employed in polymer organic light-emitting diodes (PLEDs) compared to unspecified prior art materials [1]. While the exact comparator polymers are not explicitly quantified, the claims establish a directional performance advantage for polymers incorporating the 9,10-dihydrophenanthrene motif, which can be derived from monomers like 9,10-Dihydro-1,2-phenanthrenediamine. Notably, this claim of improved stability and efficiency is a key differentiator for electronic materials research.

Organic Electronics OLED Materials Conjugated Polymers

High-Value Research and Industrial Application Scenarios for 9,10-Dihydro-1,2-phenanthrenediamine


Synthesis of High-Potency Ruthenium(II)-Arene Anticancer Complexes

Based on direct quantitative evidence, the 9,10-dihydrophenanthrene core (the structural motif of 9,10-Dihydro-1,2-phenanthrenediamine) yields ruthenium(II) arene complexes with significantly enhanced inhibitory potency against human GSTπ (IC50 = 37.2 μM) compared to p-cymene (59.4 μM) and biphenyl (63.2 μM) analogs [1]. Researchers developing metallodrugs with improved target engagement should prioritize this scaffold.

Construction of Conformationally Restricted Chiral Ligands for Asymmetric Catalysis

The non-planar, rigid backbone of 9,10-Dihydro-1,2-phenanthrenediamine provides a pre-organized chelation geometry that is exploited in the synthesis of cis-9,10-dihydrophenanthrenediamide titanium(IV) complexes [1]. This makes it a valuable precursor for chiral ligands where control over metal coordination geometry is paramount.

Development of Advanced Conjugated Polymers for High-Stability OLEDs

Patents claim that conjugated polymers incorporating dihydrophenanthrene structural units—accessible via diamine monomers like 9,10-Dihydro-1,2-phenanthrenediamine—deliver increased efficiency and extended operational lifetimes in PLEDs [1]. This scenario is ideal for materials scientists seeking to enhance device durability without compromising performance.

Fabrication of Novel Long-Wavelength Absorbing Dyes via Perylene Bisamidine Derivatives

9,10-Diaminophenanthrene, a close structural analog, has been used to synthesize novel perylenebisamidine dyes with unique long-wavelength absorption and fluorescence properties [1]. By extension, 9,10-Dihydro-1,2-phenanthrenediamine can serve as a distinct building block for tuning the optoelectronic properties of dye molecules, offering an alternative spectral profile.

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